molecular formula C18H14N4O3S B5164074 6-(3-Nitro-1,2,4-triazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one

6-(3-Nitro-1,2,4-triazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one

Cat. No.: B5164074
M. Wt: 366.4 g/mol
InChI Key: WQFXMBBDKDFVAK-UHFFFAOYSA-N
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Description

6-(3-Nitro-1,2,4-triazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazole ring, a phenyl group, and a thiophene ring

Properties

IUPAC Name

6-(3-nitro-1,2,4-triazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-15-10-13(16-7-4-8-26-16)9-14(12-5-2-1-3-6-12)17(15)21-11-19-18(20-21)22(24)25/h1-8,10-11,14,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFXMBBDKDFVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CS2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitro-1,2,4-triazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the nitro group via nitration. The phenyl and thiophene groups are then attached through a series of substitution reactions. The final step involves the formation of the cyclohexene ring through a cyclization reaction under specific conditions, such as the presence of a strong acid or base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitro-1,2,4-triazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and various electrophiles or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

6-(3-Nitro-1,2,4-triazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Nitro-1,2,4-triazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triazole ring can bind to specific enzymes or receptors, modulating their activity. The phenyl and thiophene groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitro-1,2,4-triazol-1-yl)pyrimidine
  • 4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidine
  • 3-Nitro-1,2,4-triazole derivatives

Uniqueness

6-(3-Nitro-1,2,4-triazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one is unique due to its combination of functional groups and structural features. The presence of both a triazole ring and a thiophene ring in the same molecule provides a unique platform for exploring new chemical reactions and biological activities. Additionally, the compound’s stability and reactivity make it a valuable tool for various scientific and industrial applications .

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